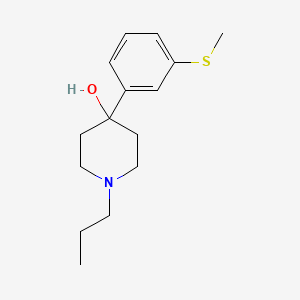

4-Hydroxy-4-(3-methylsulfanylphenyl)-1-propylpiperidine

Übersicht

Beschreibung

4-Hydroxy-4-(3-methylsulfanylphenyl)-1-propylpiperidine is a chemical compound with the molecular formula C17H25NO3S. This compound is notable for its unique structure, which includes a piperidine ring substituted with a hydroxy group and a 3-methylsulfanylphenyl group. It is primarily used in research settings, particularly in the fields of chemistry and biology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-4-(3-methylsulfanylphenyl)-1-propylpiperidine typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.

Introduction of the Hydroxy Group: The hydroxy group is introduced via a hydroxylation reaction, often using reagents like hydrogen peroxide or osmium tetroxide.

Attachment of the 3-Methylsulfanylphenyl Group: This step involves a substitution reaction where a 3-methylsulfanylphenyl group is attached to the piperidine ring. Common reagents for this step include organolithium or Grignard reagents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-Hydroxy-4-(3-methylsulfanylphenyl)-1-propylpiperidine undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to remove the hydroxy group or to reduce other functional groups present.

Substitution: The methylsulfanyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Substitution: Organolithium reagents, Grignard reagents, or halogenating agents.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of various substituted piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

-

Neuropharmacology

- Dopamine Modulation : Research indicates that similar piperidine derivatives can modulate dopamine neurotransmission, which is crucial in treating conditions like Parkinson's disease and schizophrenia. For instance, compounds structurally related to 4-hydroxy-4-(3-methylsulfanylphenyl)-1-propylpiperidine have shown the ability to increase levels of 3,4-dihydroxyphenylacetic acid in the striatum, suggesting potential for neuroprotective effects .

-

Anticancer Activity

- Mechanism of Action : Studies have demonstrated that compounds with similar piperidine structures can induce apoptosis in cancer cells. For example, derivatives have been shown to increase caspase activity, leading to programmed cell death in various cancer cell lines .

- Case Study : A specific study highlighted the efficacy of piperidine derivatives against human cancer cell lines such as HCT-116 and MCF-7, reporting IC50 values ranging from 3.6 µM to 11.0 µM .

- Antimicrobial Properties

-

Enzyme Inhibition

- Acetylcholinesterase Inhibition : Similar compounds have been evaluated for their capacity to inhibit acetylcholinesterase, an enzyme linked to neurodegenerative diseases such as Alzheimer's . The inhibition of this enzyme can enhance cholinergic transmission, potentially improving cognitive function in affected individuals.

- Urease Inhibition : Piperidine derivatives also demonstrate strong urease inhibitory activity, which is beneficial in treating urinary tract infections .

Data Tables

Case Studies

- Neurochemical Studies : A study on a related compound demonstrated significant increases in striatal dopamine metabolites following administration, indicating potential therapeutic effects for dopamine-related disorders .

- Anticancer Evaluation : A series of experiments assessed the cytotoxic effects of various piperidine derivatives on tumor cell lines, revealing promising results for future drug development targeting specific cancers .

- Safety Profile Assessment : Toxicity studies conducted on animal models showed that certain derivatives exhibited no acute toxicity up to doses of 2000 mg/kg, suggesting a favorable safety profile for further development .

Wirkmechanismus

The mechanism of action of 4-Hydroxy-4-(3-methylsulfanylphenyl)-1-propylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and the 3-methylsulfanylphenyl group play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Hydroxy-4-(3-methylsulfanylphenyl)-piperidin-1-carboxylic Acid tert-Butyl Ester: Similar structure but with a carboxylic acid ester group.

4-Hydroxy-4-(3-methylsulfanylphenyl)-piperidin-1-carboxylic Acid tBu Ester: Another ester derivative with similar properties.

Uniqueness

4-Hydroxy-4-(3-methylsulfanylphenyl)-1-propylpiperidine is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Its combination of a hydroxy group and a 3-methylsulfanylphenyl group makes it a valuable compound for various research applications.

Biologische Aktivität

4-Hydroxy-4-(3-methylsulfanylphenyl)-1-propylpiperidine, also known by its CAS number 882737-40-8, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a piperidine ring with hydroxyl and methylthio substituents, which may influence its interaction with biological targets. The structural formula can be represented as:

The biological activity of this compound primarily involves its interaction with neurotransmitter systems and potential receptor modulation. The following mechanisms have been identified:

- Dopaminergic Activity : Preliminary studies suggest that the compound may exhibit dopaminergic activity, potentially influencing mood and cognitive functions.

- Antioxidant Properties : The presence of the hydroxyl group may confer antioxidant properties, allowing the compound to scavenge free radicals.

- Enzyme Inhibition : It may act as an inhibitor of certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.

Biological Activity Data

A summary of the biological activities observed in various studies is presented in the table below:

| Activity | Effect | Reference |

|---|---|---|

| Dopamine Receptor Agonism | Modulation of dopaminergic pathways | |

| Antioxidant Activity | Reduction of oxidative stress | |

| Enzyme Inhibition | Potential inhibition of metabolic enzymes |

Case Studies

- Neuropharmacological Effects : A study investigated the effects of this compound on rodent models exhibiting symptoms of anxiety and depression. The results indicated significant reductions in anxiety-like behaviors compared to control groups, suggesting potential for therapeutic use in mood disorders.

- Toxicological Assessment : In a toxicological study, various doses were administered to assess safety profiles. The compound exhibited a favorable safety margin with no significant adverse effects noted at therapeutic doses.

- Metabolic Studies : Research focusing on metabolic pathways revealed that the compound could influence glucose metabolism, indicating potential applications in metabolic disorders such as diabetes.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthetic yield of 4-Hydroxy-4-(3-methylsulfanylphenyl)-1-propylpiperidine?

Methodological Answer:

- Reaction Parameter Optimization : Vary solvent polarity (e.g., dichloromethane vs. methanol) to assess solubility and reaction efficiency. For example, highlights the use of hydrogen peroxide in acidic conditions for sulfoxide formation, which may require controlled pH (2–3) to avoid over-oxidation .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) to enhance nucleophilic substitution at the piperidine nitrogen.

- Stepwise Purification : Employ gradient column chromatography (silica gel, hexane/ethyl acetate) to isolate intermediates and minimize side products.

Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?

Methodological Answer:

- HPLC-UV/MS : Use reverse-phase C18 columns with acetonitrile/water gradients (e.g., 70:30) to assess purity (>98% as per ) and confirm molecular weight (281.41 g/mol) via mass spectrometry .

- NMR Spectroscopy : Assign peaks for the methylsulfanyl group (δ ~2.1 ppm, singlet) and piperidine protons (δ ~3.5–4.0 ppm) to confirm regiochemistry.

- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures to guide storage conditions (e.g., −20°C under inert gas, as suggested in ) .

Q. How can researchers evaluate the compound’s physicochemical stability under varying conditions?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV-A/B) for 14 days, monitoring degradation via HPLC. Adjust formulations (e.g., lyophilization) if instability is observed .

- pH-Dependent Solubility : Test solubility in buffers (pH 1–10) to identify optimal conditions for in vitro assays.

Advanced Research Questions

Q. How can contradictory bioactivity data (e.g., CYP inhibition vs. BBB permeability) be resolved?

Methodological Answer:

- Assay Validation : Replicate conflicting studies (e.g., CYP2D6 inhibition from vs. BBB permeability models) using identical cell lines (e.g., human hepatocytes) and standardized protocols .

- Structural Analog Comparison : Synthesize analogs (e.g., 4-(4-chlorophenyl)-4-hydroxypiperidine from ) to isolate the methylsulfanyl group’s role in off-target effects .

- Computational Docking : Use Schrödinger Suite or AutoDock to predict binding affinities at CYP isoforms versus dopamine receptors (e.g., D₂/D₃ as in ) .

Q. What experimental strategies can elucidate the compound’s structure-activity relationship (SAR) for CNS targets?

Methodological Answer:

- Pharmacophore Modeling : Map essential moieties (e.g., hydroxy-piperidine, methylsulfanylphenyl) using software like MOE. Compare with known CNS agents (e.g., haloperidol analogs in ) .

- In Vivo Microdialysis : Administer the compound to rodent models and measure extracellular dopamine levels in the striatum to confirm D₂ receptor modulation.

- Radioligand Binding Assays : Use ³H-spiperone to quantify affinity at dopamine receptors, adjusting substituents (e.g., propyl chain length) to optimize selectivity .

Q. How can researchers address discrepancies in metabolic pathway predictions across in silico and in vitro models?

Methodological Answer:

- Cross-Model Validation : Compare metabolic predictions (e.g., CYP3A4-mediated oxidation via ) with empirical data from liver microsomes or hepatocytes .

- Metabolite Identification : Use LC-HRMS to detect phase I/II metabolites (e.g., sulfoxide derivatives) and correlate with computational tools like MetaSite.

- Species-Specific Differences : Test metabolism in human vs. rodent microsomes to assess translatability for preclinical studies.

Q. What methodologies are recommended for resolving crystallinity issues during formulation?

Methodological Answer:

- Polymorph Screening : Use solvent evaporation (e.g., ethanol/water) or cooling crystallization to isolate stable polymorphs.

- X-ray Diffraction (PXRD) : Confirm crystalline vs. amorphous states and correlate with dissolution rates.

- Co-crystallization : Co-formulate with succinic acid or cyclodextrins to enhance solubility (refer to ’s sulfonyl-piperidine derivatives for inspiration) .

Q. Data Contradiction Analysis Framework

Q. How should researchers systematically analyze conflicting data in receptor binding vs. functional assays?

Methodological Answer:

- Assay Contextualization : Compare binding affinity (e.g., Ki values) with functional efficacy (e.g., cAMP inhibition) using the same cell lines (e.g., CHO-K1 transfected with D₂ receptors).

- Positive Controls : Include reference compounds (e.g., risperidone for D₂) to validate assay conditions .

- Allosteric vs. Orthosteric Effects : Perform Schild analysis to determine if the compound acts competitively or modulates receptor conformations.

Eigenschaften

IUPAC Name |

4-(3-methylsulfanylphenyl)-1-propylpiperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NOS/c1-3-9-16-10-7-15(17,8-11-16)13-5-4-6-14(12-13)18-2/h4-6,12,17H,3,7-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSNWMPRWIIBOCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCC(CC1)(C2=CC(=CC=C2)SC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70652611 | |

| Record name | 4-[3-(Methylsulfanyl)phenyl]-1-propylpiperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70652611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

882737-40-8 | |

| Record name | 4-[3-(Methylsulfanyl)phenyl]-1-propylpiperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70652611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.